![molecular formula C12H12N6O2S B14416738 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione CAS No. 80900-21-6](/img/structure/B14416738.png)
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine-2,4(1H,3H)-dione core linked to a 7H-purin-6-yl group via a sulfanylpropyl chain. The presence of both purine and pyrimidine moieties in its structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimidine-2,4(1H,3H)-dione core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the sulfanylpropyl chain: This step involves the reaction of the pyrimidine-2,4(1H,3H)-dione with a suitable thiol reagent, such as 3-mercaptopropionic acid, under basic conditions.
Attachment of the 7H-purin-6-yl group: The final step involves the coupling of the intermediate with a purine derivative, such as 6-chloropurine, using a suitable base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the purine or pyrimidine rings using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine or pyrimidine derivatives.
Substitution: Substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes involving purine and pyrimidine metabolism.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine and pyrimidine metabolism.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes involved in purine and pyrimidine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The sulfanylpropyl chain may also facilitate the compound’s binding to specific proteins or nucleic acids, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1-{3-[(7H-purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione: Similar structure with a methyl group at the 5-position of the pyrimidine ring.
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione: The parent compound without any additional substituents.
Uniqueness
This compound is unique due to the presence of both purine and pyrimidine moieties linked by a sulfanylpropyl chain. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
80900-21-6 |
|---|---|
Molekularformel |
C12H12N6O2S |
Molekulargewicht |
304.33 g/mol |
IUPAC-Name |
1-[3-(7H-purin-6-ylsulfanyl)propyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N6O2S/c19-8-2-4-18(12(20)17-8)3-1-5-21-11-9-10(14-6-13-9)15-7-16-11/h2,4,6-7H,1,3,5H2,(H,17,19,20)(H,13,14,15,16) |
InChI-Schlüssel |
QIYTYDNKMMCHEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)CCCSC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)

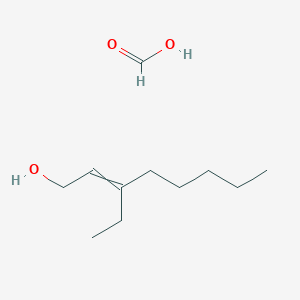
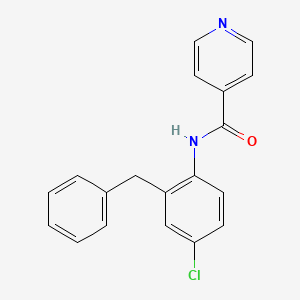
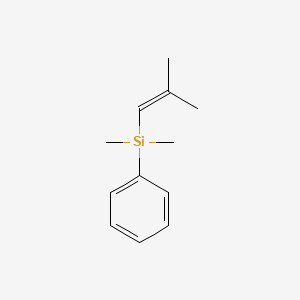
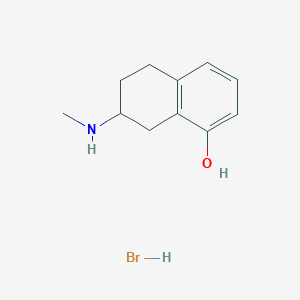
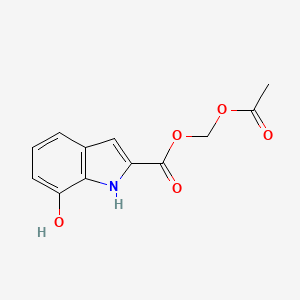

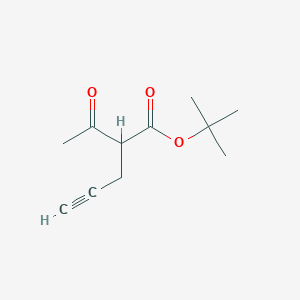

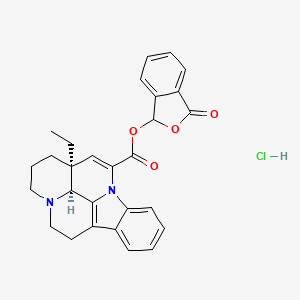
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
